molecular formula C16H15N3O5S B14393334 [6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate CAS No. 88378-83-0

[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate

Cat. No.: B14393334
CAS No.: 88378-83-0
M. Wt: 361.4 g/mol
InChI Key: XDUSOYQZQSXFIH-UHFFFAOYSA-N
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Description

(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate is a complex organic compound with a quinazoline core structure This compound is characterized by the presence of an amino group, a keto group, and a tolyl group attached to the quinazoline ring, along with a methyl hydrogen sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the amino, keto, and tolyl groups. The final step involves the addition of the methyl hydrogen sulfate moiety under specific reaction conditions, such as the use of sulfuric acid or other sulfonating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydroxyquinazolines. Substitution reactions can lead to a variety of substituted quinazoline derivatives.

Scientific Research Applications

(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure but lacking the specific substituents found in (6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate.

    Tolylquinazoline: A derivative with a tolyl group attached to the quinazoline ring.

    Aminoquinazoline: A compound with an amino group attached to the quinazoline ring.

Uniqueness

(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate is unique due to the combination of its functional groups and the presence of the methyl hydrogen sulfate moiety This unique structure imparts specific chemical and biological properties that distinguish it from other quinazoline derivatives

Properties

CAS No.

88378-83-0

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

[6-amino-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C16H15N3O5S/c1-10-4-2-3-5-14(10)19-15(9-24-25(21,22)23)18-13-7-6-11(17)8-12(13)16(19)20/h2-8H,9,17H2,1H3,(H,21,22,23)

InChI Key

XDUSOYQZQSXFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)COS(=O)(=O)O

Origin of Product

United States

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